2-Propanone, 1-(2,4-dinitrophenylthio)-
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Overview
Description
2-Propanone, 1-(2,4-dinitrophenylthio)- is an organic compound with the molecular formula C9H8N2O5S It is characterized by the presence of a ketone group, two nitro groups, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2,4-dinitrophenylthio)- typically involves the reaction of 2,4-dinitrophenylthiol with acetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2,4-dinitrophenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various thioether derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1-(2,4-dinitrophenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2,4-dinitrophenylthio)- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the nitro groups and thioether linkage.
2,4-Dinitrophenol: Contains nitro groups but lacks the ketone and thioether linkage.
Thioacetone: Contains a thioether linkage but lacks the nitro groups and aromatic ring.
Uniqueness
The presence of both nitro groups and a thioether linkage allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
22057-31-4 |
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Molecular Formula |
C9H8N2O5S |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8N2O5S/c1-6(12)5-17-9-3-2-7(10(13)14)4-8(9)11(15)16/h2-4H,5H2,1H3 |
InChI Key |
AIGQWZZOCYGAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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